Cas no 1701912-47-1 (5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine)

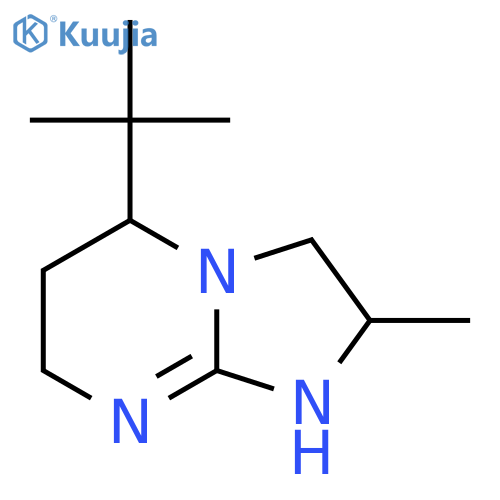

1701912-47-1 structure

商品名:5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine

5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine 化学的及び物理的性質

名前と識別子

-

- 1701912-47-1

- 5-tert-Butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

- EN300-1119507

- Imidazo[1,2-a]pyrimidine, 5-(1,1-dimethylethyl)-1,2,3,5,6,7-hexahydro-2-methyl-

- 5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine

-

- インチ: 1S/C11H21N3/c1-8-7-14-9(11(2,3)4)5-6-12-10(14)13-8/h8-9H,5-7H2,1-4H3,(H,12,13)

- InChIKey: GYUDCTVOYNGEIT-UHFFFAOYSA-N

- ほほえんだ: N12C(=NCCC1C(C)(C)C)NC(C)C2

計算された属性

- せいみつぶんしりょう: 195.173547683g/mol

- どういたいしつりょう: 195.173547683g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 252

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 27.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1119507-1g |

5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |

1701912-47-1 | 95% | 1g |

$986.0 | 2023-10-27 | |

| Enamine | EN300-1119507-10.0g |

5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |

1701912-47-1 | 10g |

$5528.0 | 2023-06-09 | ||

| Enamine | EN300-1119507-1.0g |

5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |

1701912-47-1 | 1g |

$1286.0 | 2023-06-09 | ||

| Enamine | EN300-1119507-0.05g |

5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |

1701912-47-1 | 95% | 0.05g |

$827.0 | 2023-10-27 | |

| Enamine | EN300-1119507-2.5g |

5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |

1701912-47-1 | 95% | 2.5g |

$1931.0 | 2023-10-27 | |

| Enamine | EN300-1119507-5g |

5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |

1701912-47-1 | 95% | 5g |

$2858.0 | 2023-10-27 | |

| Enamine | EN300-1119507-10g |

5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |

1701912-47-1 | 95% | 10g |

$4236.0 | 2023-10-27 | |

| Enamine | EN300-1119507-0.1g |

5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |

1701912-47-1 | 95% | 0.1g |

$867.0 | 2023-10-27 | |

| Enamine | EN300-1119507-5.0g |

5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |

1701912-47-1 | 5g |

$3728.0 | 2023-06-09 | ||

| Enamine | EN300-1119507-0.25g |

5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |

1701912-47-1 | 95% | 0.25g |

$906.0 | 2023-10-27 |

5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine 関連文献

-

Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

1701912-47-1 (5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine) 関連製品

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量